molecular formula C20H32N4O2 B2568856 N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide CAS No. 1235266-65-5

N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide

Cat. No. B2568856
CAS RN: 1235266-65-5
M. Wt: 360.502
InChI Key: RKLIYUWFTVRFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to have potent inhibitory effects on various signaling pathways that are involved in the growth and survival of cancer cells.

Scientific Research Applications

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates the production of structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are key motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Synthetic Routes and Industrial Production

The synthesis and industrial-scale production of compounds like vandetanib, which involves intermediates structurally related to the compound , highlight the importance of tert-butyl and piperidine derivatives in pharmaceutical manufacturing. These synthetic routes emphasize the need for efficient, high-yield processes in commercial pharmaceutical synthesis (Mi, 2015).

Environmental and Biological Effects of Phenolic Compounds

Research on synthetic phenolic antioxidants, including those with tert-butyl groups, underscores the environmental presence and potential health impacts of these compounds. These studies are crucial for understanding the environmental fate, human exposure, and the toxicity of synthetic phenolic compounds, which may share properties with the compound of interest (Liu & Mabury, 2020).

Chemokine Receptor Antagonists

Research into small molecule antagonists for chemokine receptors, including CCR3, involves the development of compounds with piperidine derivatives. These antagonists, aimed at treating allergic diseases, reflect the therapeutic potential of manipulating the structure of compounds like "N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide" for targeted medicinal applications (Willems & IJzerman, 2010).

properties

IUPAC Name

N-tert-butyl-4-[[(3,4-dimethylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-14-6-7-17(12-15(14)2)22-18(25)21-13-16-8-10-24(11-9-16)19(26)23-20(3,4)5/h6-7,12,16H,8-11,13H2,1-5H3,(H,23,26)(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLIYUWFTVRFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide

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